The synthesis of 3-Butyl-1-Methyl-4-Phenyl-4-Piperidinol and its derivatives has been explored in several studies. One approach involves the reaction of 3- and 5-methyl-4-phenyl-1,2,5,6-tetrahydropyridines with hydrogen in the presence of a catalyst. This catalytic reduction is stereospecific and yields cis-3-methyl-4-phenylpiperidines []. Another method involves the hydrogenolysis of 1-t-3-dimethyl-4-r-hydroxy-4-phenylpiperidine (β-prodinol) using Raney nickel, also resulting in a cis product [].
The stereochemistry of 3-Butyl-1-Methyl-4-Phenyl-4-Piperidinol and its related compounds plays a crucial role in their biological activity. Research indicates that the cis isomers of 3-methyl-4-phenylpiperidines, derived from the reduction of tetrahydropyridines or hydrogenolysis of β-prodinol, are predominantly obtained []. This stereoselectivity highlights the importance of understanding the spatial arrangement of substituents in influencing the compound's interactions with biological targets.
Anti-inflammatory Activity: Studies have investigated the effects of structurally related compounds, such as 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1), on cyclooxygenase (COX) activities. C1 exhibited significant inhibition of both COX-1 and COX-2 activities, suggesting its potential as an anti-inflammatory agent [].
Atropine-like and Analgesic Effects: Research on esters of cis- and trans-1-Methyl-4-phenyl-3-piperidinol, structurally similar to the compound , revealed atropine-like effects and analgesic properties in animal models [].
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3